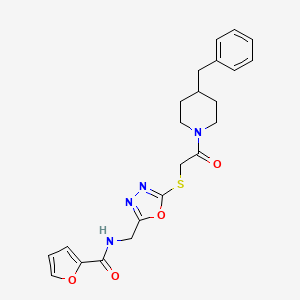
N-((5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound includes a furan-2-carboxamide group attached to a 1,3,4-oxadiazole ring via a methylene bridge. This oxadiazole ring is further linked to a 4-benzylpiperidin-1-yl group through a thioether and a carbonyl group.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the available literature .科学的研究の応用
Synthesis and Reactivity
The synthesis and reactivity of compounds containing furan-2-carboxamide structures have been explored in various studies. For instance, N-(1-Naphthyl)furan-2-carboxamide was synthesized through the coupling of naphthalen-1-amine with furan-2-carbonyl chloride and subsequently treated with P2S5 in anhydrous toluene to obtain the corresponding thioamide. This thioamide was then oxidized to synthesize compounds like 2-(furan-2-yl)benzo[e][1,3]benzothiazole, which underwent further electrophilic substitution reactions (А. Aleksandrov & М. М. El’chaninov, 2017).
Similarly, the synthesis of 2-(furan-2-yl)thiazolo[5,4-f]quinoline involved the treatment of N-(Quinolin-6-yl)furan-2-carboxamide with excess P2S5, followed by oxidation to achieve the target compound, which was then subjected to various electrophilic substitution reactions (M. M. El’chaninov & А. Aleksandrov, 2017).
Therapeutic Potential
Compounds containing oxadiazole or furadiazole rings, including structures similar to the one , have shown significant therapeutic potential. They exhibit a broad range of chemical and biological properties, such as antibacterial, anti-mycobacterial, antitumor, antiviral, and antioxidant activities. Some derivatives of the oxadiazole nucleus, particularly 1,3,4-oxadiazoles, have become important synthons in new drug development (Ankit Siwach & P. Verma, 2020).
Cytotoxic Evaluation
A series of benzo[d]thiazole-2-carboxamide derivatives, which share structural similarities with the compound , were designed, synthesized, and evaluated for their cytotoxicity against cancer cell lines. These compounds showed moderate to excellent potency, suggesting their potential as epidermal growth factor receptor inhibitors with minimal nonspecific toxicity against normal cells (Lan Zhang et al., 2017).
Antimicrobial Activities
Compounds derived from furan-2-carboxamide have also been studied for their antimicrobial activities. For instance, new di- and triorganotin(IV) carboxylates derived from Schiff bases were synthesized and screened for their antimicrobial activity against a range of fungi and bacteria. Some of these compounds exhibited higher biocide activity compared to control drugs, demonstrating their potential in antimicrobial applications (L. C. Dias et al., 2015).
作用機序
将来の方向性
特性
IUPAC Name |
N-[[5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S/c27-20(26-10-8-17(9-11-26)13-16-5-2-1-3-6-16)15-31-22-25-24-19(30-22)14-23-21(28)18-7-4-12-29-18/h1-7,12,17H,8-11,13-15H2,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRSIDQGBBKFJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CSC3=NN=C(O3)CNC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Chloro-3-[(4-ethoxyphenyl)amino]-5-methylcyclohex-2-en-1-one](/img/structure/B2578847.png)
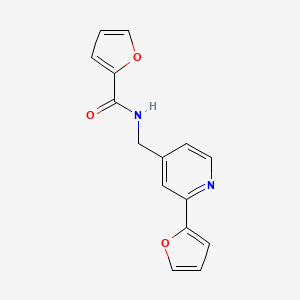
![N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3-phenylpropanamide](/img/structure/B2578852.png)
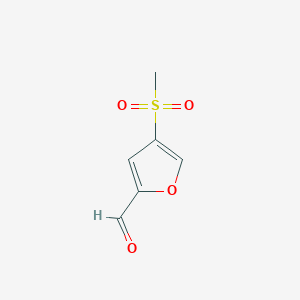
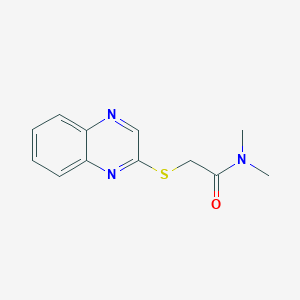
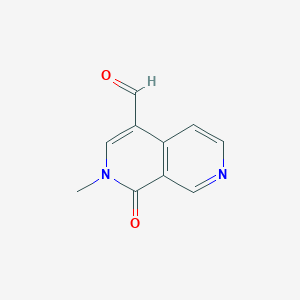
![5-(5-Ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2578858.png)
![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methylbenzamide](/img/structure/B2578859.png)

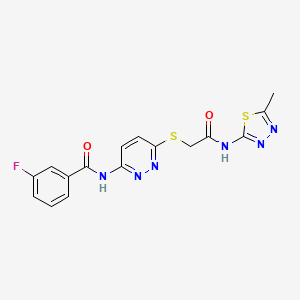
![2-{[1-(cyclopentylmethyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2578864.png)

![N-{5-[(4-ethylphenyl)methyl]-1,3-thiazol-2-yl}-1-oxo-1H-isothiochromene-3-carboxamide](/img/structure/B2578867.png)
![4-(4-fluorophenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2578869.png)
